An In-depth Technical Guide to the Chemical Properties of Santene
An In-depth Technical Guide to the Chemical Properties of Santene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of santene, a bicyclic monoterpene. The information is curated for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics and reactivity of this compound.
Core Chemical and Physical Properties
Santene, systematically named 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, is a naturally occurring organic compound. It is classified as a branched unsaturated hydrocarbon and a polycyclic hydrocarbon.[1] The core structure is a bicyclo[2.2.1]heptane framework with a double bond and two methyl groups.
Structural and General Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ | [2][3][4] |
| Molecular Weight | 122.21 g/mol | [2][3][4] |
| CAS Number | 529-16-8 | [2][3] |
| Synonyms | Santen, 2,3-Dimethylbicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-2-norbornene | [2][4] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Ethereal-gassy, sweet-camphoraceous | [2] |
Physical Properties
The physical properties of santene are summarized in the table below. These values are crucial for its handling, purification, and use in various experimental setups.
| Property | Value | Reference |
| Boiling Point | 140-141 °C at 760 mmHg | [4][5] |
| Melting Point | 124-125 °C | [2] |
| Density | 0.8698 g/cm³ (estimate) | [2] |
| Refractive Index | 1.4688 | [2] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [2] |
| Flash Point | 27.8 °C (82.0 °F) | [6][7] |
| LogP (octanol/water) | 3.820 (estimate) | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and structural elucidation of santene.
Mass Spectrometry
The mass spectrum of santene (2,3-Dimethylbicyclo[2.2.1]hept-2-ene) provides a unique fragmentation pattern that is key to its identification. The NIST WebBook provides a reference mass spectrum for this compound, which can be used for comparison with experimental data.[8][9] The fragmentation is influenced by the bicyclic structure and the presence of the double bond and methyl groups.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Terpenes
A common method for analyzing volatile compounds like santene is Gas Chromatography coupled with Mass Spectrometry (GC-MS).
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Sample Preparation: Dilute the essential oil or sample containing santene in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Separation: Inject the diluted sample into a GC equipped with a capillary column (e.g., HP-5MS). A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to separate the different components of the mixture based on their boiling points and interactions with the stationary phase.
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Data Analysis: The resulting mass spectrum for each component is compared with a library of known spectra (e.g., NIST) for identification. The retention time from the GC also aids in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Analysis of Terpenes
-
Sample Preparation: Dissolve a purified sample of santene (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D experiments like COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
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Spectral Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling constants to elucidate the structure. The bicyclic nature of santene will result in complex splitting patterns for the aliphatic protons. The olefinic protons will have characteristic chemical shifts.
Chemical Reactivity
The chemical reactivity of santene is primarily dictated by the presence of the carbon-carbon double bond within its strained bicyclic ring system.[10][11] Common reactions involve additions to this double bond. Santene also has a tendency to polymerize, becoming viscous and losing its characteristic odor.[2]
Ozonolysis
Ozonolysis is a powerful reaction to cleave the double bond of an alkene, yielding carbonyl compounds.[12][13] For santene, this reaction would break the C2-C3 double bond.
Experimental Protocol: Ozonolysis of an Alkene
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Reaction Setup: Dissolve the alkene (santene) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) in a reaction flask equipped with a gas inlet tube and a stirrer. Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Ozonation: Bubble ozone gas (generated by an ozone generator) through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.
-
Work-up: After the reaction is complete, purge the excess ozone with an inert gas (e.g., nitrogen or oxygen). The intermediate ozonide is then worked up under either reductive or oxidative conditions.
-
Reductive Work-up: Add a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc dust and water to yield aldehydes or ketones.
-
Oxidative Work-up: Add an oxidizing agent like hydrogen peroxide to yield carboxylic acids or ketones.
-
-
Product Isolation and Analysis: Isolate the product(s) by extraction and purify by chromatography or distillation. Characterize the product(s) using spectroscopic methods (NMR, IR, MS).
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond, yielding an alcohol.[8][14]
Experimental Protocol: Hydroboration-Oxidation of an Alkene
-
Hydroboration: Dissolve the alkene (santene) in an anhydrous ether solvent (e.g., THF). Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for a specified time.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide.
-
Work-up: After the oxidation is complete, separate the aqueous and organic layers. Extract the aqueous layer with an ether solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting alcohol by chromatography or distillation and characterize it using spectroscopic techniques. The stereochemistry of the addition is syn, meaning the H and OH groups add to the same face of the double bond.[13][14]
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide.[15] A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[16]
Experimental Protocol: Epoxidation of an Alkene
-
Reaction Setup: Dissolve the alkene (santene) in a chlorinated solvent (e.g., dichloromethane) in a reaction flask.
-
Reagent Addition: Add a solution of m-CPBA in the same solvent dropwise to the alkene solution, often at 0 °C or room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Purification and Analysis: Dry the organic layer over an anhydrous salt, concentrate it, and purify the resulting epoxide by chromatography. Characterize the product by spectroscopic methods.
Biosynthesis
Santene is a monoterpene, and its biosynthesis follows the general pathway for this class of compounds. The universal precursors for all terpenes are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[7]
The biosynthesis of monoterpenes typically starts with the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form geranyl pyrophosphate (GPP), a C10 intermediate.[17] This reaction is catalyzed by geranyl pyrophosphate synthase.[18] GPP then undergoes cyclization, catalyzed by a specific terpene synthase, to form the characteristic bicyclic structure of santene.
Conclusion
This technical guide has detailed the fundamental chemical properties of santene, providing quantitative data, spectroscopic information, and an overview of its reactivity and biosynthesis. The experimental protocols and reaction pathways presented offer a framework for researchers and scientists working with this and related bicyclic monoterpenes. While a significant amount of information is available, further experimental determination of high-resolution NMR spectra would be a valuable contribution to the comprehensive characterization of santene.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Ozonolysis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl- [webbook.nist.gov]
- 9. Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 15. spectrabase.com [spectrabase.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
